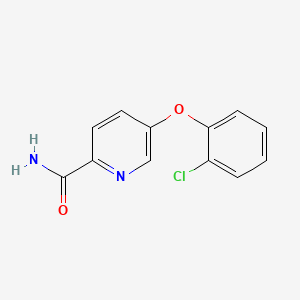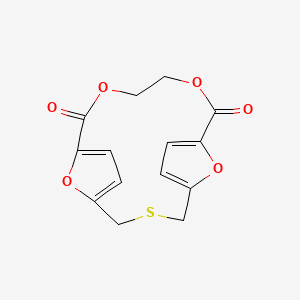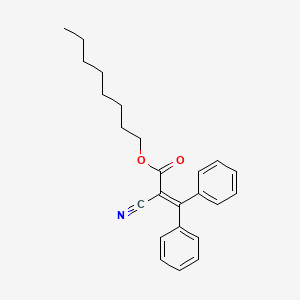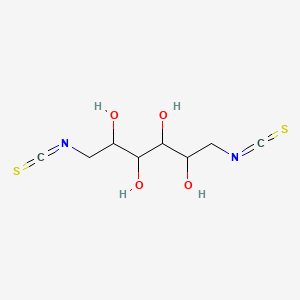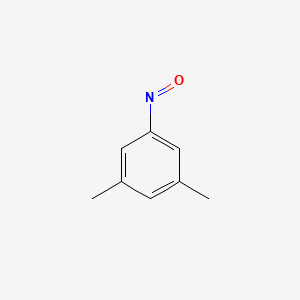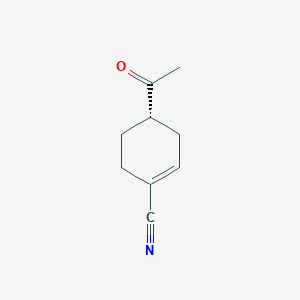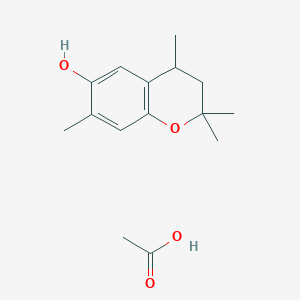
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a chromen derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the chromen ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tetramethyl groups: This step often requires alkylation reactions under controlled conditions.
Attachment of the acetic acid moiety: This can be done through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: This includes nucleophilic and electrophilic substitution reactions, which can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol involves its interaction with specific molecular targets and pathways. This can include:
Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.
Influencing cellular pathways: The compound may affect signaling pathways, gene expression, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: A similar compound with different functional groups and applications.
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Another related compound with distinct properties.
Uniqueness
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Propriétés
Numéro CAS |
66620-86-8 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2.C2H4O2/c1-8-5-12-10(6-11(8)14)9(2)7-13(3,4)15-12;1-2(3)4/h5-6,9,14H,7H2,1-4H3;1H3,(H,3,4) |
Clé InChI |
YVJWRQDODGIUIS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC2=C1C=C(C(=C2)C)O)(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


